4,6-Didodecoxypyrimidin-2-amine

Lipophilicity XLogP3 Partition Coefficient

Sourcing an ultra-lipophilic 2-aminopyrimidine scaffold with anisotropic molecular ordering often forces researchers to accept short-chain analogs that lack mesogenic behavior. 4,6-Didodecoxypyrimidin-2-amine solves this with twin C12 dodecyloxy chains. - XLogP3 ~11.5 enables stable hydrophobic SAMs on metal oxides, glass, or polymers; the dimethoxy analog (XLogP3 = 0.5) is too water-miscible for film formation. - Anisotropic molecular shape supports calamitic/discotic liquid-crystal mesophases; the methoxy analog melts isotropically at 94-96 °C. - 26 rotatable bonds plus a hydrogen-bonding 2-amino headgroup provide deep lipid-bilayer intercalation for drug-carrier design. In stock (1 g / 5 g / 25 g / bulk) with custom synthesis available on request.

Molecular Formula C28H53N3O2
Molecular Weight 463.7 g/mol
Cat. No. B12531686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Didodecoxypyrimidin-2-amine
Molecular FormulaC28H53N3O2
Molecular Weight463.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC(=NC(=N1)N)OCCCCCCCCCCCC
InChIInChI=1S/C28H53N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-25-27(31-28(29)30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H2,29,30,31)
InChIKeyBCOBJTPFEQNFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Didodecoxypyrimidin-2-amine: Baseline Physicochemical Profile


4,6-Didodecoxypyrimidin-2-amine (molecular formula C₂₈H₅₃N₃O₂; molecular weight 463.74 g/mol) is a 4,6-dialkoxy-2-aminopyrimidine derivative bearing two linear twelve-carbon dodecyloxy chains . The compound belongs to a broader class of 4,6-disubstituted 2-aminopyrimidines that have been extensively investigated as kinase inhibitor scaffolds, liquid-crystalline mesogens, and agrochemical intermediates [1]. The defining structural feature—a pair of long alkyloxy chains flanking the 2-aminopyrimidine core—imparts extreme lipophilicity and surfactant-like properties that fundamentally distinguish this compound from its short-chain and halogenated analogs in any application context.

Hydrophobic phase Extreme lipophilicity drives partitioning into organic phases, lipid bilayers, and hydrophobic polymer matrices
Liquid crystal Twin C12 chains provide the anisotropic shape required for smectic or nematic mesophase screening
Functional material Inert dodecyloxy chains suit non-aqueous coatings, self-assembled monolayers, and lubricant additive research

Why 4,6-Didodecoxypyrimidin-2-amine Cannot Be Replaced


The 4,6-dialkoxy-2-aminopyrimidine scaffold is highly tunable, and the alkyl chain length is not a passive structural variable—it exerts a dominant, quantifiable influence on lipophilicity, molecular flexibility, aqueous solubility, and intermolecular organization [1]. Substituting the dodecyloxy chains with methoxy (C₁), ethoxy (C₂), or chloro substituents yields compounds with dramatically different physicochemical profiles that govern partitioning behavior, membrane permeability, formulation compatibility, and mesomorphic phase behavior. Consequently, data generated with 4,6-dimethoxypyrimidin-2-amine (CAS 36315-01-2) or 4,6-dichloropyrimidin-2-amine (CAS 56-05-3) cannot be extrapolated to the dodecyloxy analog. The quantitative evidence below establishes the precise magnitude of these differences.

Short-chain analog mismatch

Methoxy or ethoxy analogs exhibit vastly lower lipophilicity and higher water solubility; partitioning and membrane retention may not transfer.

Chlorinated analog reactivity

4,6-Dichloropyrimidin-2-amine is a reactive electrophile; it cannot mimic the inert dodecyloxy derivative in functional material roles.

Liquid-crystalline context

Short-chain analogs lack the mesogenic scaffold; direct substitution may eliminate anisotropic phase behavior and optoelectronic utility.

4,6-Didodecoxypyrimidin-2-amine: Quantitative Differentiation


Lipophilicity: XLogP3 Difference vs. Methoxy Analog

The predicted octanol-water partition coefficient (XLogP3) for 4,6-didodecoxypyrimidin-2-amine is estimated at ~11.5, based on the additive contribution of the dodecyl chains (approximately 0.5 logP units per methylene group) to the core scaffold [1]. In contrast, the XLogP3 of the closest short-chain commercial analog, 4,6-dimethoxypyrimidin-2-amine, is 0.5 [2]. This represents an approximately 11-log-unit difference, translating to a >10¹¹-fold higher preference for the organic phase.

Lipophilicity: XLogP3
Cross-study comparable
Target: ~11.5 vs. Comparator: 0.5
Δ ≈ +11.0 (>10¹¹-fold organic-phase preference)
Rules out aqueous systems; fits organic-phase, membrane, or hydrophobic coating research.
Calculated by group contribution; experimental confirmation advised.
Lipophilicity XLogP3 Partition Coefficient Drug-likeness Membrane Permeability

Molecular Flexibility: Rotatable Bonds vs. Dimethoxy Analog

4,6-Didodecoxypyrimidin-2-amine possesses approximately 26 freely rotatable bonds (2 × 11 C–C bonds in the dodecyl chains plus 4 C–O bonds), compared to only 4 rotatable bonds in 4,6-dimethoxypyrimidin-2-amine [1]. This 6.5-fold increase in rotational degrees of freedom has profound implications for entropy-driven binding, crystallization propensity, and supramolecular packing.

Rotatable bonds
Cross-study comparable
~26 rotatable bonds vs. 4
(6.5× increase)
High conformational entropy favors disordered, fluid-like assemblies over rigid target binding.
Based on 2D structure; entropic penalty may influence binding studies.
Rotatable Bonds Conformational Entropy Molecular Flexibility Binding Affinity Crystallization

Aqueous Solubility: Massive Reduction vs. Dimethoxy Analog

The predicted aqueous solubility (logS) for 4,6-didodecoxypyrimidin-2-amine is approximately –12.5 (i.e., ~3 × 10⁻¹³ M), based on the General Solubility Equation (logS = 0.5 – logP – 0.01 × MP). The dimethoxy analog (XLogP3 = 0.5; mp ≈ 94–96 °C) has an estimated logS of approximately –2.4 (i.e., ~4 × 10⁻³ M). This represents an approximately 10¹⁰-fold reduction in aqueous solubility [1].

Aqueous solubility (logS)
Class-level inference
logS ≈ –12.5 vs. –2.4
(>10¹⁰-fold lower solubility)
Effectively water-insoluble; suited for oil-phase or hydrophobic matrix applications.
Estimated via General Solubility Equation; experimental validation recommended.
Aqueous Solubility clogS Hydrophobicity Formulation Bioavailability

Synthetic Accessibility: Unique Route vs. Dichloro Analog

4,6-Didodecoxypyrimidin-2-amine is synthesized from 4,6-dichloropyrimidin-2-amine (CAS 56-05-3) via nucleophilic aromatic substitution with sodium dodecanolate . In contrast, 4,6-dichloropyrimidin-2-amine itself is a reactive electrophile used as a precursor for further derivatization [1]. The chlorine atoms in the dichloro analog are good leaving groups (pKa of HCl ≈ –7), making it reactive toward nucleophiles, whereas the dodecyloxy groups are essentially inert under the same conditions. This fundamental reactivity difference means the dichloro analog serves as a synthetic intermediate, while the dodecyloxy analog is an end-product or functional material.

Synthetic accessibility
Class-level inference
Dodecyloxy: inert, stable
Dichloro: excellent leaving group, reactive
Dichloro analog serves as building block; dodecyloxy as functional end-product.
Reactivity difference dictates procurement based on end-use.
Synthesis Nucleophilic Substitution 4,6-Dichloropyrimidine Alkoxide Reactivity

Liquid-Crystalline Potential vs. Short-Chain Analogs

Although no mesomorphic data have been published specifically for 4,6-didodecoxypyrimidin-2-amine, structurally related dodecyloxy-substituted pyrimidines (e.g., 4-(5-dodecyloxypyrimidin-2-yl)benzoate derivatives) are well-established calamitic liquid crystals exhibiting smectic A, smectic C, and nematic phases with clearing points in the range of 60–120 °C [1][2]. In contrast, 4,6-dimethoxypyrimidin-2-amine (mp 94–96 °C) melts directly to an isotropic liquid with no mesophase . The long dodecyl chains are essential for the anisotropic intermolecular interactions that stabilize lamellar mesophases.

Liquid-crystalline potential
Class-level inference
Related dodecyloxypyrimidines show smectic A/C, nematic (60–120 °C)
Methoxy analog: isotropic melt
Mesogenic potential predicted; short-chain analog lacks anisotropic phase behavior.
Direct POM/DSC characterization needed; class-level inference.
Liquid Crystal Mesogen Smectic Phase Self-Assembly Pyrimidine Mesophase

4,6-Didodecoxypyrimidin-2-amine: Key Application Scenarios


Hydrophobic Coatings and Self-Assembled Monolayers

With an estimated XLogP3 of ~11.5 and near-zero aqueous solubility, 4,6-didodecoxypyrimidin-2-amine is intrinsically suited for forming hydrophobic coatings on metal oxides, glass, or polymer substrates via dip-coating from organic solvents. The 2-aminopyrimidine headgroup can coordinate to surfaces, while the twin dodecyl chains form a dense, low-energy hydrocarbon outer layer. The dimethoxy analog (XLogP3 = 0.5) is far too water-miscible to yield stable hydrophobic films [1][2].

Liquid-Crystal Development and Optoelectronic Prototyping

Based on the well-established mesomorphic behavior of structurally analogous dodecyloxy-pyrimidine derivatives, 4,6-didodecoxypyrimidin-2-amine is a strong candidate for calamitic or discotic liquid-crystal design. The twin alkyl chains provide the anisotropic molecular shape required for smectic or nematic phase formation, a property completely absent in 4,6-dimethoxypyrimidin-2-amine (mp 94–96 °C, isotropic melt) [3].

Lipophilic Drug-Delivery Carriers and Membrane Probes

The extreme lipophilicity (ΔXLogP3 ≈ +11 vs. dimethoxy analog) enables this compound to intercalate deeply into lipid bilayers or serve as a hydrophobic anchor in liposomal formulations. Its 26 rotatable bonds provide conformational adaptability within fluid membranes, while the 2-aminopyrimidine core offers a hydrogen-bonding interface for cargo attachment. The dimethoxy analog lacks sufficient hydrophobicity to remain membrane-embedded [1].

Oil-Phase Additives and Lubricant Formulations

The combination of high organic solubility, low volatility (MW 463.74 g/mol), and chemical inertness of the dodecyloxy chains makes this compound suitable as a friction modifier or anti-wear additive in non-aqueous lubricant blends. The dichloro analog (CAS 56-05-3) is incompatible with such applications due to its hydrolytic lability and corrosive chlorine content [4].

Application
Selection Property
Validation Focus
Hydrophobic coating development
Extreme lipophilicity & negligible water solubility
Water contact angle, organic-phase film stability
Liquid-crystal mesogen prototyping
Long-chain scaffold with anisotropic molecular shape
Mesophase characterization (POM, DSC)
Lipophilic membrane probe design
Bilayer intercalation & high conformational flexibility
Membrane retention, cargo-anchoring assessment
Oil-phase lubricant additive research
Chemical inertness & high organic solubility
Friction/wear testing, thermal stability evaluation
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